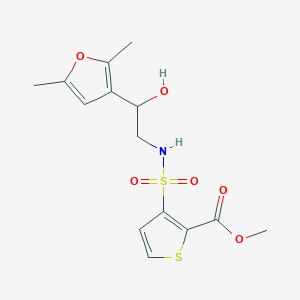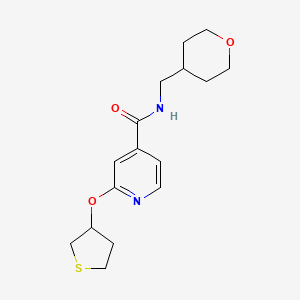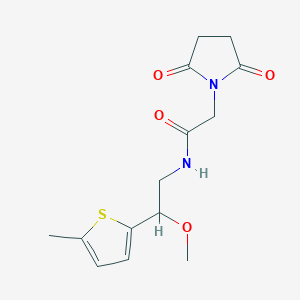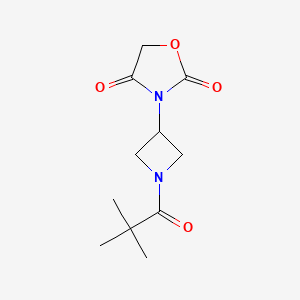
6-ethoxy-N-(2-methoxyphenethyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .Molecular Structure Analysis
The molecular formula of “6-ethoxy-N-(2-methoxyphenethyl)pyrimidine-4-carboxamide” is C16H19N3O3. The molecular weight is 301.346.Chemical Reactions Analysis
Pyrimidines undergo a variety of chemical reactions. For example, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines .Scientific Research Applications
Structural Basis and Molecular Recognition
Research has detailed the synthesis and structural analysis of bis-pyrimidine compounds, highlighting the synthesis process and characterizing these compounds through elemental analyses, NMR, and X-ray diffraction. These studies have also explored noncovalent interactions involving aromatic moieties using DFT calculations, providing insights into the anti-bacterial properties of these compounds against various bacterial strains (Roy et al., 2014).
Synthesis and Antimicrobial Applications
Novel synthesis methods have been developed for creating benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from specific precursors, showing significant anti-inflammatory and analgesic activities. These methods offer a new pathway to design compounds with potential therapeutic applications (Abu‐Hashem et al., 2020).
Organogel Formation and Aggregation
The design and preparation of perylenetetracarboxylic diimide (PDI) compounds, substituted with hydrophobic and hydrophilic groups, have been studied for their ability to form fluorescent gels. This research contributes to understanding the roles of amphiphilic properties and side-chain conformations in controlling the gelating properties of PDI molecules, useful for novel organogel applications (Wu et al., 2011).
Anticancer and Anti-inflammatory Properties
Compounds with pyrimidine structures have been synthesized and evaluated for their anticancer and anti-inflammatory activities, showcasing the potential therapeutic benefits of these chemical structures. The synthesis pathways and biological evaluations indicate a promising direction for future drug development (Rahmouni et al., 2016).
Advances in Phosphodiesterase Inhibitors
The discovery and development of novel pyrimidine-5-carboxamide derivatives, particularly avanafil, highlight the compound's potent relaxant effects on isolated rabbit cavernosum. This indicates the compound's significance as a highly selective phosphodiesterase 5 inhibitor, underpinning its therapeutic application in treating erectile dysfunction (Sakamoto et al., 2014).
Mechanism of Action
properties
IUPAC Name |
6-ethoxy-N-[2-(2-methoxyphenyl)ethyl]pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-3-22-15-10-13(18-11-19-15)16(20)17-9-8-12-6-4-5-7-14(12)21-2/h4-7,10-11H,3,8-9H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHHFDVWOGPJIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NCCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-[(7-fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxylate](/img/structure/B2750504.png)

![(E)-N-[2-[4-(2-Hydroxypropanoyl)piperazin-1-yl]-2-oxoethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2750506.png)
![{1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride](/img/no-structure.png)
![N-(2-chlorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2750511.png)




![1-Benzyl-4-chloro-6-(trifluoromethyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2750516.png)

![1-(4-Bromophenyl)sulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2750520.png)
![{Bicyclo[3.1.0]hexan-3-yl}methanamine hydrochloride](/img/structure/B2750524.png)
![N-[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2750525.png)